5-(5-Bromo-2-methoxyphenoxy)pentan-1-ol
Description
5-(5-Bromo-2-methoxyphenoxy)pentan-1-ol is a brominated aromatic ether alcohol with the molecular formula C₁₂H₁₇BrO₃. Its structure features a pentan-1-ol backbone substituted with a 5-bromo-2-methoxyphenoxy group.
Properties
IUPAC Name |
5-(5-bromo-2-methoxyphenoxy)pentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-15-11-6-5-10(13)9-12(11)16-8-4-2-3-7-14/h5-6,9,14H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEILPAAKKBTAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-methoxyphenoxy)pentan-1-ol typically involves the reaction of 5-bromo-2-methoxyphenol with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 1-bromopentane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-methoxyphenoxy)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(5-bromo-2-methoxyphenoxy)pentanal or 5-(5-bromo-2-methoxyphenoxy)pentanone.
Reduction: Formation of 5-(2-methoxyphenoxy)pentan-1-ol.
Substitution: Formation of 5-(5-azido-2-methoxyphenoxy)pentan-1-ol or 5-(5-thiocyanato-2-methoxyphenoxy)pentan-1-ol.
Scientific Research Applications
5-(5-Bromo-2-methoxyphenoxy)pentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-methoxyphenoxy)pentan-1-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The phenoxy group can interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
Brominated Alcohols
- 5-Bromopentan-1-ol (C₅H₁₁BrO): A simpler analog with a terminal bromine atom. It is a liquid used in halogenation and nucleophilic substitution reactions . Compared to the target compound, it lacks the aromatic phenoxy group, resulting in lower molecular weight (165.05 g/mol vs. ~313.18 g/mol for the target) and reduced polarity.
- The target compound’s methoxy group may offer contrasting electronic effects (resonance donation vs. fluorine’s electron withdrawal) .
Phenoxy-Substituted Alcohols
- 5-(4’-(Hydroxydiphenylmethyl)piperidin-1-yl)-1-(4-methylphenyl)pentan-1-ol (3j, C₃₀H₃₅NO₂): Shares a pentan-1-ol chain but incorporates a hydroxydiphenylmethylpiperidinyl group. The aromatic substituents in 3j contribute to a higher melting point (84°C) compared to the likely liquid state of 5-Bromopentan-1-ol .
- 1-(4-iso-Butylphenyl)-5-morpholinopentan-1-ol (12a): Features a morpholino group instead of bromophenoxy. This substitution reduces molecular weight and alters solubility in polar solvents .
Physical Properties
Table 1: Key Physical Properties
*Inferred from analogous phenoxy alcohols in and .
Key Observations :
- Boiling Points: Longer-chain alcohols (e.g., pentan-1-ol derivatives) have higher boiling points than shorter-chain analogs. Bulky substituents (e.g., phenoxy groups) further increase boiling points due to enhanced van der Waals interactions .
- Melting Points : Aromatic substituents (e.g., in 3j) elevate melting points compared to aliphatic brominated alcohols like 5-Bromopentan-1-ol .
Spectroscopic Data
Table 2: NMR Data Comparison
*Predicted based on bromophenoxy analogs in and .
Key Observations :
- Methoxy Group: The singlet at ~3.8 ppm in the target’s ¹H NMR indicates the presence of -OCH₃, a feature absent in non-methoxy analogs like 3j .
- Bromine Effects : Bromine deshields adjacent protons and carbons, causing downfield shifts in NMR spectra. For example, in 5-Bromopentan-1-ol, the -CH₂Br proton resonates at ~3.4 ppm .
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